molecular formula C7H8N2O3 B8648351 2-Diazonio-3-oxo-1-[(prop-2-en-1-yl)oxy]but-1-en-1-olate CAS No. 91616-48-7

2-Diazonio-3-oxo-1-[(prop-2-en-1-yl)oxy]but-1-en-1-olate

Cat. No. B8648351
M. Wt: 168.15 g/mol
InChI Key: OUTWGYNKTGKZDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04841042

Procedure details

55.4 ml (0.4 mole - 2 equivalents) of triethylamine were added dropwise to a solution, which had been cooled to 0° C., of 28.43 g (0.2 mole) of allyl acetoacetate and 43.39 g (0.22 mole - 1.1 equivalents) of p-toluenesulphonyl azide in 400 ml of anhydrous acetonitrile. The mixture was stirred at 0° C. for 3.5 h, then 50 g of kieselguhr were added, evaporation in vacuo was carried out and then chromatography on 400 g of silica gel (toluene:ethyl acetate 96:4). 31.9 g (95%) of the title compound were obtained as a pale yellow oil, Rf: 0.36 (toluene:ethyl acetate 9:1).
Quantity
55.4 mL
Type
reactant
Reaction Step One
Quantity
28.43 g
Type
reactant
Reaction Step Two
Quantity
43.39 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[C:8]([O:14][CH2:15][CH:16]=[CH2:17])(=[O:13])[CH2:9][C:10]([CH3:12])=[O:11].C1(C)C=CC(S([N:27]=[N+:28]=[N-])(=O)=O)=CC=1>C(#N)C>[N+:27](=[C:9]([C:10](=[O:11])[CH3:12])[C:8]([O:14][CH2:15][CH:16]=[CH2:17])=[O:13])=[N-:28]

Inputs

Step One
Name
Quantity
55.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
28.43 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC=C
Name
Quantity
43.39 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-])C
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
50 g of kieselguhr were added
CUSTOM
Type
CUSTOM
Details
evaporation in vacuo

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
[N+](=[N-])=C(C(=O)OCC=C)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 31.9 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.